![molecular formula C25H21FN2O3 B186027 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide CAS No. 5702-15-8](/img/structure/B186027.png)
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide, also known as DMFQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMFQ belongs to the class of quinoline carboxamides and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide is not fully understood, but studies suggest that it acts by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It also modulates the activity of various transcription factors such as NF-κB, which plays a key role in inflammation and cancer development.
生化学的および生理学的効果
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has several advantages as a research tool, including its high potency and specificity towards its target molecules. It can be easily synthesized in the laboratory and has been found to have low toxicity in animal models. However, 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide also has some limitations, including its poor solubility in water and its instability under certain conditions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide. One potential area of investigation is its use in combination with other therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the development of novel 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide analogs with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide and its potential as a therapeutic agent for various neurological disorders.
合成法
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with 2-(3,4-dimethoxyphenyl)acetyl chloride, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The final product is obtained through purification and characterization using various techniques such as HPLC, NMR, and IR spectroscopy.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various fields of scientific research. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has also been found to possess anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines and chemokines. Additionally, studies have shown that 2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide has neuroprotective effects and can improve cognitive function in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
5702-15-8 |
|---|---|
製品名 |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
分子式 |
C25H21FN2O3 |
分子量 |
416.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21FN2O3/c1-30-23-12-9-17(13-24(23)31-2)22-14-20(19-5-3-4-6-21(19)28-22)25(29)27-15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3,(H,27,29) |
InChIキー |
BMEWORGLIPVIBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




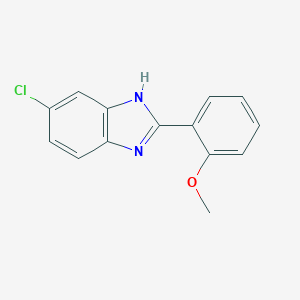

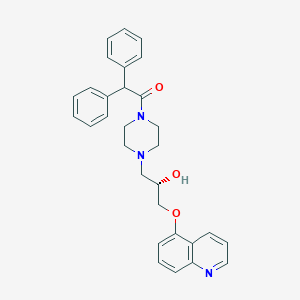




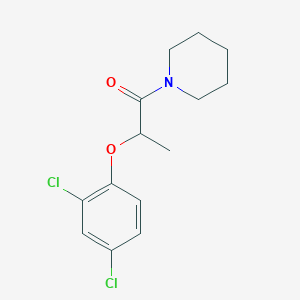
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

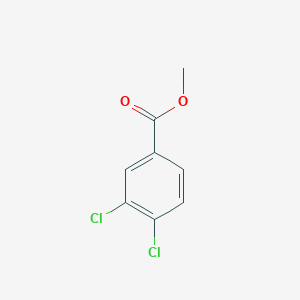
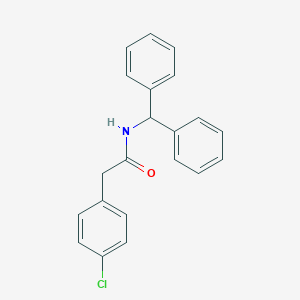
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)